molecular formula C26H37NO7S B10819213 Glycopyrronium Tosylate CAS No. 873295-46-6

Glycopyrronium Tosylate

Cat. No.: B10819213
CAS No.: 873295-46-6
M. Wt: 507.6 g/mol
InChI Key: UOWOLENSDISMPG-FFUVTKDNSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycopyrronium Tosylate typically involves the conversion of Glycopyrrolate bromide to this compound. One method involves reacting Glycopyrrolate bromide with a metal salt, preferably a silver salt, followed by lyophilization to obtain Glycopyrrolate as a glassy solid, which is then isolated using toluene . Another method involves contacting Glycopyrrolate base with methyl tosylate to produce this compound .

Industrial Production Methods: An efficacious industrial process for the preparation of this compound involves preparing a sodium salt of p-toluenesulfonic acid by reacting p-toluenesulfonic acid with sodium methoxide in a nonpolar organic solvent. This sodium salt is then reacted with Glycopyrrolate bromide in the presence of water to obtain this compound . This method is cost-effective, environmentally friendly, and easily scalable for high-volume industrial production .

Chemical Reactions Analysis

Types of Reactions: Glycopyrronium Tosylate primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can displace the tosylate group.

    Hydrolysis Reactions: These reactions can occur in the presence of water, especially under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield Glycopyrrolate and p-toluenesulfonic acid.

Scientific Research Applications

Glycopyrronium Tosylate has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology:

Properties

CAS No.

873295-46-6

Molecular Formula

C26H37NO7S

Molecular Weight

507.6 g/mol

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate

InChI

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1

InChI Key

UOWOLENSDISMPG-FFUVTKDNSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O

Origin of Product

United States

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